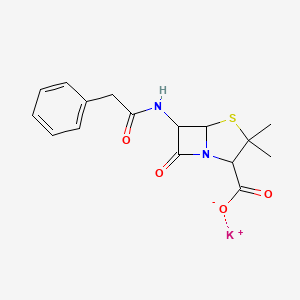

Penicillin G, potassium salt

Description

Historical Trajectory of Discovery and Initial Characterization

Alexander Fleming's Observation and Early Scientific Investigations

The initial discovery of penicillin is credited to Scottish physician and bacteriologist Alexander Fleming in 1928 at St. Mary's Hospital in London. chemicalbook.comacs.org Upon returning from a holiday, Fleming observed that a petri dish containing Staphylococcus bacteria had been contaminated with a mold, identified as a member of the Penicillium genus. nih.govdrugbank.com He noted a clear zone around the mold where the bacteria could not grow, indicating that the mold was producing a substance that inhibited bacterial growth. drugbank.comnih.gov Fleming named this antibacterial substance "penicillin." drugbank.comnih.gov

Fleming conducted initial experiments, finding that the "mould juice" was effective against many Gram-positive pathogens responsible for diseases like pneumonia, scarlet fever, and diphtheria. nih.gov He published his findings in the British Journal of Experimental Pathology in 1929, but the scientific community initially showed little interest. nih.govdrugbank.com Fleming faced significant challenges in isolating and purifying the active substance in large quantities, and for a time, penicillin was considered a laboratory curiosity. drugbank.comnih.gov

Florey, Chain, and Heatley's Contributions to Isolation and Purification

Nearly a decade later, a team at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, revisited Fleming's work. drugbank.comnih.gov In 1939, driven by Chain's curiosity, the team began the arduous task of isolating and purifying penicillin. acs.org The contribution of biochemist Norman Heatley was crucial; he devised a countercurrent extraction method to purify penicillin from the vast quantities of mold filtrate. acs.orgcaymanchem.com This process involved controlling the pH and using techniques like freeze-drying to concentrate the unstable compound. caymanchem.com

The Oxford team's efforts were successful, and in 1940, they conducted a pivotal experiment. acs.org They injected eight mice with a lethal dose of streptococci bacteria; four of the mice also received penicillin. The next morning, the untreated mice had died, while those treated with penicillin survived, demonstrating its therapeutic potential. acs.org The first human trial occurred in 1941 on a policeman with a severe infection. drugbank.com He showed remarkable improvement, but the limited supply of the drug ran out, and he ultimately succumbed to the infection, highlighting the urgent need for large-scale production. drugbank.com Due to wartime constraints in the United Kingdom, Florey and Heatley traveled to the United States, which played a major role in developing the deep tank fermentation methods for mass production. acs.orgnih.gov For their collective efforts, Fleming, Florey, and Chain were awarded the Nobel Prize in Physiology or Medicine in 1945. nih.gov

Dorothy Hodgkin's Crystallographic Elucidation of Penicillin G Molecular Structure

While penicillin was being proven as a therapeutic agent, its exact molecular structure remained a puzzle. In 1942, the challenge of determining this structure was taken up by Dorothy Hodgkin, a pioneer in X-ray crystallography at Oxford University. rcsb.org Using this advanced technique, Hodgkin analyzed crystals of a penicillin salt. rcsb.org By passing X-rays through the crystals and capturing the diffraction patterns on photographic plates, she could meticulously map the electron density and deduce the three-dimensional positions of the individual atoms. rcsb.org

By 1945, Hodgkin and her team had confirmed the structure of penicillin, which included a novel and highly reactive β-lactam ring fused to a thiazolidine (B150603) ring. nih.govwikipedia.org This was a groundbreaking achievement, as no molecule of that complexity had been analyzed by X-ray crystallography before. rcsb.org The structural elucidation was critical, confirming the chemical nature of the compound and paving the way for future research into its mechanism of action and the synthesis of new derivatives. nih.govwikipedia.org Hodgkin's work on penicillin, and later on vitamin B12 and insulin, earned her the Nobel Prize in Chemistry in 1964. rcsb.org

Fundamental Significance in Antimicrobial Chemical Biology and Drug Discovery Research

The discovery and structural elucidation of Penicillin G had a profound and lasting impact on the fields of chemical biology and drug discovery.

Chemical and Physical Properties of Penicillin G, Potassium Salt

The potassium salt of Penicillin G is a white, crystalline powder that is hygroscopic. chemicalbook.com It is freely soluble in water. chemicalbook.comfda.gov

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₇KN₂O₄S | nih.govnih.gov |

| Molecular Weight | 372.5 g/mol | nih.govnih.gov |

| IUPAC Name | potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | nih.gov |

| Appearance | White crystalline powder | chemicalbook.com |

| Solubility | Soluble in water, methanol (B129727); sparingly in ethanol | chemicalbook.com |

| Melting Point | 214–217 °C (decomposes) | fishersci.com |

| pH (0.6% aqueous solution) | 5.5 - 7.5 | fishersci.com |

This table is interactive. Click on the headers to sort.

From a chemical biology perspective, Penicillin G's mechanism of action provided a paradigm for targeted antimicrobial therapy. It functions by inhibiting bacterial cell wall synthesis. news-medical.netnih.gov The bacterial cell wall is composed of peptidoglycan, a polymer that provides structural integrity. news-medical.net The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs), such as DD-transpeptidase. news-medical.neturology-textbook.com

The core of Penicillin G's structure features a highly strained four-membered β-lactam ring. wikipedia.org This ring mimics the D-alanyl-D-alanine moiety of the natural substrate for PBPs. news-medical.net Penicillin G binds to the active site of the PBP, and the strained β-lactam ring opens, forming an irreversible covalent bond with a serine residue in the enzyme's active site. rcsb.org This acylation inactivates the enzyme, preventing the necessary cross-linking of the peptidoglycan strands. news-medical.neturology-textbook.com Without a properly formed cell wall, the bacterium cannot withstand osmotic pressure, leading to cell lysis and death. news-medical.net This specific targeting of a bacterial pathway not present in human cells is what makes penicillin and other β-lactam antibiotics effective. news-medical.net

The discovery of Penicillin G was a watershed moment for drug discovery. nih.gov It served as a "lead compound," a starting point for the development of a vast number of semi-synthetic penicillins. caymanchem.com The core structure, 6-aminopenicillanic acid (6-APA), was identified as the key pharmacophore. wikipedia.org By chemically modifying the acyl side chain attached to the 6-APA nucleus, researchers could create new penicillin derivatives with improved properties. wikipedia.org This structure-activity relationship (SAR) research led to the development of penicillins with a broader spectrum of activity (effective against Gram-negative bacteria), resistance to bacterial enzymes like β-lactamases, and improved oral bioavailability. nih.govyoutube.com This pioneering work established a blueprint for modern drug discovery, demonstrating how natural products can be chemically modified to create a portfolio of medicines with enhanced therapeutic profiles. caymanchem.commdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDLOXRXUOGIU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Advanced Fermentation Technologies for Penicillin G, Potassium Salt Production

Fungal Biosynthetic Pathways in Penicillium chrysogenum Strains

The biosynthesis of Penicillin G in industrial strains of Penicillium chrysogenum (now also known as Penicillium rubens) is a complex, compartmentalized process that occurs as a secondary metabolic pathway. am-online.orgnews-medical.netresearchgate.net The synthesis is not associated with fungal growth but begins in the stationary phase, after the primary growth period. news-medical.net The entire process involves a series of enzymatic reactions localized within different cellular compartments, primarily the cytosol and peroxisomes (microbodies). am-online.orgnews-medical.net

The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. am-online.orgscispace.com This initial step, occurring in the cytosol, forms the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). am-online.orgresearchgate.net The ACV is then cyclized by the action of another cytosolic enzyme to form isopenicillin N (IPN), the first bioactive intermediate in the pathway which possesses the characteristic β-lactam and thiazolidine (B150603) ring structure. am-online.orgnews-medical.net In the final step, which takes place inside peroxisomes, the L-α-aminoadipic acid side chain of IPN is exchanged for a phenylacetyl group, yielding Penicillin G. am-online.orgnih.gov This last conversion requires the presence of an activated precursor molecule, phenylacetic acid (PAA). nih.govnih.gov

| Stage | Cellular Location | Key Precursors/Intermediates | Key Enzyme | Product |

| Step 1 | Cytosol | L-α-aminoadipic acid, L-cysteine, L-valine | ACV Synthetase (ACVS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |

| Step 2 | Cytosol | ACV | Isopenicillin N Synthase (IPNS) | Isopenicillin N (IPN) |

| Step 3 | Peroxisome | IPN, Phenylacetyl-CoA | Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Penicillin G |

The genetic blueprint for Penicillin G biosynthesis is located in a specific gene cluster within the P. chrysogenum genome. researchgate.netasm.org This cluster contains three key genes: pcbAB, pcbC, and penDE. researchgate.netnih.govnih.gov High-yielding industrial strains often feature multiple copies of this gene cluster, a result of classical strain improvement programs. researchgate.netnih.gov

pcbAB : Encodes for the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a large non-ribosomal peptide synthetase that catalyzes the first step—the condensation of the three precursor amino acids. am-online.orgnih.gov

pcbC : Encodes for the isopenicillin N synthase (IPNS), which facilitates the oxidative cyclization of the ACV tripeptide to form the bicyclic nucleus of isopenicillin N. am-online.orgnih.gov

penDE : Encodes for the acyl-CoA:isopenicillin N acyltransferase (IAT), the enzyme that catalyzes the final step where the side chain is swapped to form Penicillin G. researchgate.netnih.gov

The expression of these genes is tightly regulated. The pcbAB and pcbC genes are arranged head-to-head and are controlled by a shared, bidirectional promoter region. researchgate.netasm.orgnih.gov This arrangement allows for coordinated regulation of the first two steps of the pathway. asm.org The expression of all three genes is subject to a complex regulatory network influenced by various factors, including the growth stage, pH, and the availability of carbon and nitrogen sources. news-medical.netnih.govnih.gov For instance, glucose is known to repress the expression of the penicillin biosynthesis genes. asm.orgnih.gov Global regulatory proteins also play a role, interacting with the promoter regions to control gene transcription. news-medical.netasm.orgnih.gov

The synthesis of Penicillin G, as opposed to other penicillin variants, is a process of "directed biosynthesis" that hinges on the addition of a specific side-chain precursor to the fermentation medium. nih.gov The key precursor for Penicillin G is phenylacetic acid (PAA). scispace.comnih.gov In the final biosynthetic step, the enzyme IAT specifically utilizes the activated form of PAA (phenylacetyl-CoA) to replace the α-aminoadipic acid side chain of isopenicillin N. nih.gov

The uptake of PAA from the fermentation broth into the fungal cell occurs via passive diffusion of the protonated form of the acid across the plasma membrane. nih.gov However, PAA is toxic to P. chrysogenum at high concentrations. am-online.orgnih.gov High levels of PAA can reduce biomass, inhibit penicillin production, and lead to increased cellular autolysis. nih.gov Therefore, during industrial fermentation, PAA is fed to the culture in small, controlled amounts to maintain an optimal concentration that directs synthesis towards Penicillin G without causing toxic side effects. am-online.orgnih.gov This controlled feeding strategy is a critical aspect of process optimization, and it has been suggested that the biosynthesis of Penicillin G may even function as a detoxification mechanism for the fungus, sequestering the toxic PAA into the final antibiotic molecule. am-online.org

Large-Scale Fermentation Methodologies for Research and Industrial Precursor Synthesis

The industrial production of Penicillin G, potassium salt relies on large-scale fermentation, a process that has been refined over decades to maximize yield and efficiency. acs.orgnih.gov The breakthrough that enabled mass production was the shift from surface culture methods to submerged fermentation, where the mold is grown in large tanks of constantly agitated and aerated liquid medium. acs.orgacs.org Modern production almost exclusively uses fed-batch fermentation. news-medical.netnih.govosdd.net This technique involves initially growing the biomass in a batch phase and then feeding a concentrated nutrient solution, including the carbon source and PAA precursor, into the bioreactor during the production phase. news-medical.netosdd.net This strategy allows for greater control over the culture's environment and metabolism, preventing the catabolite repression caused by high substrate concentrations and managing the toxicity of PAA. osdd.net

Submerged fermentation for Penicillin G production is carried out in large, sterile stainless steel tank reactors, which can have capacities of 30,000 to 100,000 gallons. news-medical.netacs.org The design of these bioreactors is critical for creating the optimal environment for the filamentous fungus P. chrysogenum.

Key Design and Operational Parameters:

Agitation and Aeration: Continuous stirring and sparging with sterile air are essential. P. chrysogenum is aerobic, and a sufficient supply of dissolved oxygen is crucial for both growth and penicillin synthesis. acs.orguliege.be The agitation system is designed to ensure homogenous mixing of nutrients and oxygen, and to manage the typically high viscosity of the mycelial broth. uliege.be

Temperature Control: The temperature is carefully maintained, typically around 25°C, using cooling jackets, as the metabolic activity of the fungus generates significant heat. nih.gov

pH Control: The pH of the medium is continuously monitored and controlled, usually maintained between 6.5 and 6.8 during the production phase, through the automated addition of acid or alkali. news-medical.netnih.gov

Feeding Systems: Precise, automated feeding systems are required for the controlled addition of nutrients and the PAA precursor during the fed-batch process. nih.gov

Process optimization involves manipulating these parameters to maximize productivity. For example, the rate of glucose feeding is controlled to keep its concentration low, which avoids the inhibition of penicillin synthesis while providing enough energy for the cells. osdd.net The morphology of the fungus in the reactor, whether as free mycelia or as pellets, also significantly impacts the process by affecting broth viscosity and mass transfer, and is influenced by factors like agitation intensity. nih.gov

Bioprocess engineering integrates microbiology, biochemistry, and engineering to enhance the performance of the fermentation process. A primary goal is to maximize the final concentration (titer) of Penicillin G. Historically, yields have dramatically increased from milligrams per liter to levels of 40-50 grams per liter. srmist.edu.inresearchgate.net

Strategies for Enhancement:

Strain Improvement: The cornerstone of yield enhancement has been the development of high-producing strains of P. chrysogenum through classical mutagenesis and, more recently, genetic engineering. researchgate.netmdpi.com These strains often have multiple copies of the penicillin gene cluster and improved metabolic flux towards precursor amino acids. nih.govmdpi.com

Medium Optimization: The composition of the fermentation medium is carefully designed and optimized. It typically includes a carbon source like glucose or lactose, a nitrogen source, and various salts and minerals. acs.orgfkit.hr Corn steep liquor was a historically important and complex nutrient source. acs.org

Fed-Batch Control: Advanced control strategies for fed-batch fermentation are a key aspect of bioprocess engineering. nih.govosdd.net Models are used to determine optimal feeding rates for substrates to sustain a long and highly productive stationary phase without triggering inhibitory metabolic responses. osdd.net

Mini-Harvest Protocols: In some processes, a "mini-harvest" technique is employed where 20-40% of the fermentor contents are removed and replaced with fresh sterile medium. news-medical.net This can extend the productive phase and enhance the total yield per fermentor. news-medical.net

Downstream Processing and Purification Strategies for this compound

At the end of the fermentation, Penicillin G exists in a dilute and impure state in the culture broth. srmist.edu.in The series of steps required to extract, purify, and crystallize the final product is known as downstream processing, which can account for a significant portion of the total production cost. srmist.edu.inslideshare.netacs.org

The initial step is the separation of the P. chrysogenum biomass from the liquid broth, which is typically achieved through large-scale filtration or centrifugation. slideshare.net The subsequent purification process takes advantage of the chemical properties of Penicillin G.

Key Purification Steps:

Solvent Extraction: The clarified broth is chilled and its pH is adjusted to an acidic level (pH 2.0-2.5) with phosphoric or sulfuric acid. slideshare.net At this low pH, Penicillin G is in its acidic, un-ionized form, which is soluble in organic solvents like n-butyl acetate (B1210297) or amyl acetate. news-medical.netslideshare.net The antibiotic is quickly extracted into the solvent phase to minimize its degradation, as it is unstable at low pH. slideshare.net

Back-Extraction: The penicillin-rich organic solvent is then mixed with an aqueous buffer solution, and the pH is raised to around 7.5. slideshare.net This converts the penicillin back into its ionized salt form, which is soluble in the aqueous phase, while many impurities remain in the organic solvent. slideshare.net

Repetition and Concentration: These shifts between an organic solvent at low pH and an aqueous solution at a higher pH can be repeated to further purify and concentrate the penicillin. slideshare.netnih.gov

Crystallization of Potassium Salt: In the final step, the purified and concentrated aqueous solution of penicillin is treated to induce crystallization of the potassium salt. This is often achieved by adding a source of potassium, such as potassium acetate, to the solution. google.comgoogle.com The addition of an organic solvent like isopropanol (B130326) can also facilitate the precipitation of the highly pure crystalline Penicillin G potassium salt. google.comgoogle.com

Final Isolation: The crystals are separated by filtration, washed with a solvent to remove any remaining impurities (like residual potassium acetate), and then dried to yield the final product. google.comgoogle.com

| Step | Process | Key Reagents/Conditions | Purpose |

| 1 | Cell Removal | Filtration / Centrifugation | Separate fungal biomass from penicillin-containing broth. |

| 2 | Liquid-Liquid Extraction | Acid (pH 2.0-2.5), Organic Solvent (e.g., Butyl Acetate) | Transfer penicillin from aqueous broth to organic solvent. |

| 3 | Back-Extraction | Aqueous Buffer (pH 7.5) | Transfer penicillin back to a clean aqueous phase, leaving impurities behind. |

| 4 | Crystallization | Potassium Acetate, Alcohol (e.g., Isopropanol) | Precipitate the high-purity potassium salt of Penicillin G from the concentrated solution. |

| 5 | Final Processing | Filtration, Washing, Drying | Isolate, wash, and dry the final crystalline product. |

Extraction Techniques from Fermentation Broth

Following fermentation, the recovery of Penicillin G from the complex aqueous fermentation broth is a critical step in its production. The primary goal is to isolate and concentrate the antibiotic while removing impurities. Various techniques have been developed, ranging from traditional solvent-based methods to more advanced separation technologies. The choice of method is often a balance between efficiency, cost, environmental impact, and scalability. acs.orgtyextractor.com

Solvent Extraction: This is the most established and widely used method for the industrial recovery of Penicillin G. acs.orgtyextractor.com The process leverages the differential solubility of Penicillin G in aqueous and organic phases, which is highly dependent on pH. sharif.edu Penicillin G is a weak acid; therefore, by acidifying the filtered fermentation broth to a pH range of 2.0-3.0, the undissociated acid form of Penicillin G becomes more soluble in an organic solvent than in water. sharif.edunews-medical.net Common organic solvents used for this purpose include n-butyl acetate and amyl acetate. sharif.edunews-medical.net

The acidified broth is mixed with the solvent, transferring the Penicillin G into the organic phase. This is typically followed by a back-extraction step where the Penicillin G is transferred from the organic solvent into an aqueous buffer solution at a neutral pH. google.comnih.gov However, this method has drawbacks, including the potential for product degradation at low pH, high solvent losses, and the formation of emulsions that complicate the separation process. acs.orgresearchgate.net

Aqueous Two-Phase Systems (ATPS): Aqueous two-phase extraction has emerged as a gentler alternative to solvent extraction. This technique involves creating a biphasic system from aqueous solutions of two incompatible polymers (like polyethylene (B3416737) glycol) or a polymer and a salt (like sodium phosphate). researchgate.net Penicillin G can be partitioned preferentially into one of the phases. Recent studies have explored the use of hydrophilic ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), with a salt like NaH2PO4 to form an ATPS. researchgate.net This method can achieve high extraction yields (over 90%) at a nearly neutral pH (around 6.0), which minimizes the degradation of the acid-sensitive Penicillin G. researchgate.net

Hydrophobic Adsorption: This technique offers a green alternative to traditional solvent extraction by avoiding the use of organic solvents. acs.org It utilizes hydrophobic resins, such as Amberlite XAD-4, to adsorb Penicillin G from the fermentation broth. acs.org The process is optimized at a low pH (around 4.0) and low temperature (4 °C) to maximize adsorption and minimize product degradation. acs.org More than 90% of the Penicillin G can be captured from the broth under these conditions. acs.org The adsorbed antibiotic can then be desorbed (recovered) from the resin using an environmentally friendly solvent mixture like water-ethanol, with recovery rates reaching 95%. acs.org

Solvent Sublation: Solvent sublation is an adsorptive bubble separation technique that can be more efficient than conventional solvent extraction. researchgate.net In this process, a stream of gas (like nitrogen) is bubbled through the fermentation broth, and a layer of an immiscible organic solvent is placed on top. The Penicillin G molecules adsorb to the surface of the gas bubbles, are transported to the top, and are then collected in the organic solvent layer. researchgate.net This method has been shown to effectively separate and purify Penicillin G, with studies indicating high extraction efficiencies while reducing issues like emulsification that are common with traditional solvent extraction. researchgate.net

Interactive Table: Comparison of Penicillin G Extraction Techniques

| Technique | Principle | Key Parameters | Reported Efficiency | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Solvent Extraction | Differential solubility in immiscible liquids based on pH. | pH: 2.0-3.0; Solvent: n-butyl acetate, amyl acetate. sharif.edunews-medical.net | >90% recovery yields. researchgate.net | Well-established, cost-effective. sharif.edu | Product degradation at low pH, solvent loss, emulsification. acs.orgresearchgate.net |

| Aqueous Two-Phase Systems (ATPS) | Partitioning in an aqueous biphasic system. | pH: ~6.0; System: [Bmim]Cl/NaH2PO4. researchgate.net | Average yield >90%. researchgate.net | Operates at near-neutral pH, reduces product degradation. researchgate.net | Higher cost of phase-forming components. researchgate.net |

| Hydrophobic Adsorption | Adsorption onto a solid hydrophobic resin. | pH: 4.0; Temperature: 4 °C; Resin: Amberlite XAD-4. acs.org | >90% capture; 95% recovery from resin. acs.org | Green process, avoids organic solvents, selective. acs.org | Requires resin regeneration step. |

| Solvent Sublation | Adsorption onto gas bubble surfaces and collection in an organic solvent layer. | pH: 1.5-2.0; Solvent: Butyl acetate. researchgate.net | >91%. researchgate.net | High efficiency, reduces emulsification. researchgate.net | Less common in large-scale industrial applications. acs.org |

Crystallization Processes for Potassium Salt Formation

After extracting Penicillin G from the fermentation broth and transferring it into an organic solvent, the next critical step is to crystallize it as a stable, high-purity salt. The potassium salt of Penicillin G is the preferred form due to its stability and suitability for further processing. google.com The crystallization process is a purification step designed to separate the antibiotic from residual impurities.

The fundamental principle involves reacting the Penicillin G acid, dissolved in an organic solvent like n-butyl acetate, with a source of potassium ions. google.com This is typically achieved by adding a solution of a potassium salt, such as potassium acetate, to the organic extract. google.comgoogle.com This neutralization reaction forms Penicillin G potassium salt, which is less soluble in the organic solvent and thus precipitates out as crystals. google.comgoogle.com

The process can be performed in several ways. One common method involves adding potassium acetate to the n-butyl acetate extract, followed by azeotropic evaporation to remove water, which induces the crystallization of the Penicillin G potassium salt. google.com The resulting crystals are then filtered. google.com An alternative or subsequent step may involve suspending the filtered crystals in an alcohol, such as n-butanol, to wash away impurities, followed by a final filtration and drying. google.comgoogle.com The use of alcohols can help in obtaining white crystals without lumps. google.com Stirring the suspension at a controlled temperature (e.g., 10-25 °C) is crucial for forming well-defined crystals. google.com

Several interrelated factors influence the yield and purity of the crystalline Penicillin G potassium salt. google.com These include the initial concentration (potency) of the Penicillin G in the solvent, the concentration of the potassium acetate solution, the temperature at which crystallization is conducted, and the specific solvent system used. google.com Careful control of these parameters is essential to maximize the yield of high-purity crystals and to ensure the physical properties of the final product are consistent.

Interactive Table: Factors Influencing Crystallization of Penicillin G Potassium Salt

| Factor | Influence on Crystallization | Details |

|---|---|---|

| Potassium Source | Induces precipitation of the potassium salt. | Potassium acetate is a commonly used source. google.comgoogle.com Its concentration affects yield and purity. google.com |

| Solvent System | Determines the solubility of the salt and influences crystal formation. | n-butyl acetate is a common primary solvent for extraction and crystallization. google.com Alcohols like n-butanol are used for washing and recrystallization. google.com |

| Temperature | Affects solubility and nucleation/crystal growth rates. | Crystallization is typically conducted at controlled temperatures, for instance between 0-40 °C, to optimize crystal formation and yield. google.comgoogle.com |

| Penicillin G Concentration | Impacts the degree of supersaturation and thus the driving force for crystallization. | Higher initial concentrations in the solvent generally lead to better yields. google.com |

| Water Content | Water can increase the solubility of the salt, reducing yield. | Azeotropic distillation is often used to remove water from the solvent before or during crystallization to promote precipitation. google.com |

| Agitation | Affects heat and mass transfer, influencing crystal size and uniformity. | Stirring the suspension is important for forming uniform, white crystals without agglomerates. google.com |

Molecular Mechanism of Antimicrobial Action

Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis

Penicillin G's bactericidal action begins with the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition prevents the formation of the rigid, protective layer that surrounds bacterial cells, rendering them susceptible to osmotic lysis. hawaii.edunews-medical.net The peptidoglycan layer is composed of polysaccharide chains cross-linked by short peptide units, and it is this cross-linking process that Penicillin G specifically targets. asm.org

The final and crucial step in peptidoglycan synthesis is the transpeptidation reaction, which creates the cross-links between adjacent peptide chains. This reaction is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs), specifically DD-transpeptidases. news-medical.netnih.gov Penicillin G effectively inhibits these enzymes, thereby preventing the formation of a stable and functional cell wall. quizlet.com The bacterium, unable to properly synthesize its cell wall, becomes structurally compromised. hawaii.edu

The inhibitory power of Penicillin G stems from its remarkable structural similarity to the D-alanyl-D-alanine (D-Ala-D-Ala) residues of the peptidoglycan precursor molecules. asm.org This molecular mimicry allows Penicillin G to fit into the active site of the DD-transpeptidase enzyme, effectively tricking the enzyme into binding with it instead of its natural substrate. asm.org This competitive inhibition is a key aspect of its mechanism of action.

Irreversible Acylation and Binding to Penicillin-Binding Proteins (PBPs)

The interaction between Penicillin G and PBPs is not a simple reversible binding. Instead, it involves a chemical reaction that leads to the irreversible inactivation of the enzyme. This is a critical feature of its potent antimicrobial activity.

Penicillin-Binding Proteins are a diverse group of enzymes essential for the final stages of peptidoglycan synthesis. taylorandfrancis.com Penicillin G binds to these proteins with varying affinities. The binding process involves the opening of the highly reactive β-lactam ring of the penicillin molecule and the formation of a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP. nih.gov This acylation is essentially an irreversible process that inactivates the enzyme. nih.gov

The affinity of Penicillin G for different PBPs can vary between bacterial species and even between different PBPs within the same bacterium. This differential affinity can influence the specific morphological effects observed in treated bacteria. The 50% inhibitory concentration (IC50) is a common measure of the binding affinity of an antibiotic for its target PBP.

| Bacterial Species | PBP | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Streptococcus pneumoniae (Penicillin-Susceptible) | PBP2x | 0.022 | researchgate.net |

| PBP2b | >4 | asm.org | |

| Streptococcus pneumoniae (Penicillin-Resistant) | PBP2x | 0.312 | researchgate.net |

| PBP2b | >4 | asm.org | |

| Staphylococcus aureus (Penicillin-Susceptible) | PBP1 | - | nih.govresearchgate.net |

| PBP2 | - | ||

| PBP4 | - | ||

| Staphylococcus aureus (Penicillin-Resistant) | PBP1 | - | nih.govresearchgate.net |

| PBP2 | - | ||

| PBP4 | - |

The inhibition of peptidoglycan synthesis by Penicillin G has profound effects on bacterial morphology and structural integrity. Without a properly formed cell wall, bacteria are unable to withstand the internal osmotic pressure, leading to swelling, elongation, and eventual lysis. hawaii.eduasm.org The specific morphological changes can depend on the bacterial species and the concentration of Penicillin G.

| Bacterial Species | Observed Morphological Changes | Reference |

|---|---|---|

| Escherichia coli | Elongation, filamentation, and central swelling at sub-inhibitory concentrations. Spheroplast formation due to inhibition of PBPs 1a and 1b. | asm.orgnih.gov |

| Lactobacillus acidophilus | Alterations in colony morphology (smooth colonies observed in the presence of penicillin), changes in S-layer protein structure. | nih.govjmb.or.kr |

| Gram-positive bacteria | Formation of protoplasts (cells lacking a cell wall). | nih.gov |

| Gram-negative bacteria | Formation of spheroplasts (cells with a damaged cell wall but retaining the outer membrane). | nih.gov |

Induction of Bacterial Autolytic Enzymes

In addition to directly inhibiting cell wall synthesis, Penicillin G also triggers the activity of bacterial autolytic enzymes. quizlet.com These enzymes, also known as autolysins, are naturally present in bacteria and are involved in the normal processes of cell wall remodeling, growth, and division.

The disruption of peptidoglycan synthesis by Penicillin G is thought to create an imbalance in the cell wall, leading to the uncontrolled activation of these autolysins. nih.gov The activated autolysins then proceed to degrade the existing peptidoglycan, further weakening the cell wall and accelerating the process of cell lysis. nih.gov In some bacteria, such as Streptococcus pneumoniae, the lytic effect of penicillin is largely dependent on the activation of the major autolysin, LytA. hhmi.orgpaperdigest.org The inhibition of cell wall synthesis is believed to destabilize an endogenous complex of an autolysin inhibitor (lipoteichoic acid) and the autolytic enzyme, leading to the enzyme's activation. pnas.org

Molecular Basis of Bacterial Resistance to Penicillin G, Potassium Salt

Enzymatic Inactivation by β-Lactamases

The most prevalent mechanism of resistance against Penicillin G involves the production of β-lactamase enzymes. nih.govnih.gov These enzymes are bacterial proteins that specifically target and neutralize β-lactam antibiotics, including Penicillin G. microbiologyresearch.org

The core structure of Penicillin G, the β-lactam ring, is essential for its antibacterial activity. microbiologyresearch.orgyoutube.com This four-membered ring mimics the D-Ala-D-Ala dipeptide of nascent peptidoglycan, allowing it to bind to and inhibit Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis. nih.gov β-lactamase enzymes counteract this by catalyzing the hydrolytic cleavage of the amide bond within the β-lactam ring. researchgate.netnih.govresearchgate.net This reaction opens the ring, forming an inactive penicilloic acid derivative that is incapable of binding to PBPs, thereby rendering the antibiotic harmless to the bacterium. nih.govmdpi.com The catalytic process for serine β-lactamases involves a two-step mechanism: an initial acylation where a serine residue in the enzyme's active site attacks the β-lactam ring, followed by a hydrolysis step that regenerates the free enzyme. nih.gov

β-lactamase enzymes exhibit extensive diversity and have been categorized using several classification schemes. The most widely adopted is the Ambler classification, which groups these enzymes into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. msdmanuals.comasm.orgnih.gov

Class A, C, and D: These enzymes utilize a serine residue at their active site for catalysis. msdmanuals.comasm.orgucv.ve Class A enzymes are the most common and include many penicillinases and extended-spectrum β-lactamases (ESBLs) like TEM and SHV variants, which can hydrolyze penicillins and some cephalosporins. msdmanuals.comnih.gov

Class B: Known as metallo-β-lactamases (MBLs), these enzymes require one or two zinc ions in their active site to facilitate hydrolysis. researchgate.netmsdmanuals.comasm.org They possess a broad substrate profile that includes penicillins, cephalosporins, and carbapenems. researchgate.net

A functional classification system, such as the Bush-Jacoby-Medeiros scheme, also exists, grouping enzymes based on their substrate and inhibitor profiles. nih.gov This diversity allows bacteria to develop resistance to a wide range of β-lactam antibiotics. nih.gov

| Ambler Class | Catalytic Mechanism | Primary Substrates | Common Examples |

|---|---|---|---|

| A | Active-site Serine | Penicillins, Cephalosporins (some) | TEM-1, SHV-1, CTX-M, KPC |

| B | Zinc-dependent (Metallo) | Penicillins, Cephalosporins, Carbapenems | NDM, VIM, IMP |

| C | Active-site Serine | Cephalosporins | AmpC |

| D | Active-site Serine | Oxacillin, Penicillins | OXA variants |

To overcome enzymatic resistance, a primary research strategy involves the use of β-lactamase inhibitors (BLIs). nih.gov These molecules are designed to bind to and inactivate β-lactamase enzymes, protecting the partner antibiotic from hydrolysis. mdpi.com Classic examples of BLIs include clavulanic acid, sulbactam, and tazobactam. nih.govnih.gov These inhibitors are often combined with β-lactam antibiotics. nih.gov Research continues to focus on discovering and developing novel BLIs with broader spectrums of activity against newly emerging and more complex β-lactamases, such as certain ESBLs and carbapenemases. researchgate.netmdpi.com

Alterations in Penicillin-Binding Proteins (PBPs)

A second major mechanism of resistance, particularly prominent in Gram-positive bacteria like Streptococcus pneumoniae, involves modifications to the antibiotic's target: the Penicillin-Binding Proteins (PBPs). researchgate.netfrontiersin.org PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. nih.gov

Resistance arises from genetic alterations in the genes encoding PBPs. researchgate.netnih.gov These alterations, often resulting from point mutations or the acquisition of foreign DNA through transformation, lead to structural changes in the active site of the PBP. frontiersin.orgnih.gov These structural modifications lower the binding affinity of Penicillin G for the PBP. nih.govasm.org Consequently, higher concentrations of the antibiotic are required to inhibit cell wall synthesis, leading to a phenotype of reduced susceptibility or resistance. nih.govnih.gov In S. pneumoniae, resistance development is a stepwise process, often beginning with alterations in PBP2X, followed by changes in PBP2B and PBP1A, which collectively contribute to high-level resistance. asm.org

The most well-studied example of PBP-mediated resistance is found in Methicillin-Resistant Staphylococcus aureus (MRSA). MRSA acquires a gene, mecA, which encodes a unique PBP known as PBP2a. mdpi.comnih.gov PBP2a has an intrinsically low affinity for almost all β-lactam antibiotics, including Penicillin G and methicillin. nih.govresearchgate.net The active site of PBP2a is structurally configured in a way that hinders the access of β-lactam molecules. researchgate.net When other native PBPs are inactivated by Penicillin G, PBP2a can take over the essential transpeptidase function of cross-linking the peptidoglycan, allowing the bacterium to continue cell wall synthesis and survive. mdpi.comnih.gov The expression of PBP2a confers broad resistance to the entire class of β-lactam antibiotics and is a hallmark of MRSA infections. mdpi.comasm.org

| Protein | Organism Example | Mechanism of Resistance | Effect on Penicillin G |

|---|---|---|---|

| Altered PBP1A, 2X, 2B | Streptococcus pneumoniae | Accumulation of point mutations leading to structural changes in the active site. | Reduced binding affinity, requiring higher antibiotic concentrations for inhibition. |

| PBP2a (mecA gene product) | Staphylococcus aureus (MRSA) | Acquisition of a novel PBP with an active site that is poorly accessible to β-lactams. | Extremely low binding affinity, allowing continued cell wall synthesis in the presence of the antibiotic. |

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transmembrane protein complexes that actively transport a wide array of substrates, including antibiotics like Penicillin G, out of the bacterial cell. nih.govnih.gov This mechanism prevents the antibiotic from reaching its intracellular target, the penicillin-binding proteins (PBPs), thereby conferring resistance. These pumps are a significant component of both intrinsic and acquired resistance in bacteria. scienceopen.com In Gram-negative bacteria, the most clinically significant efflux pumps belong to the Resistance-Nodulation-Division (RND) superfamily. nih.govmdpi.com These pumps form tripartite systems that span the entire cell envelope, from the inner membrane to the outer membrane, allowing for the direct expulsion of toxic compounds from the cytoplasm or periplasm to the exterior of the cell. mdpi.com

Several specific RND-type efflux pumps have been identified as capable of extruding Penicillin G and other β-lactam antibiotics.

AcrAB-TolC System in Escherichia coli : The AcrAB-TolC pump is a well-characterized multidrug efflux system in E. coli. It is a major contributor to intrinsic resistance against a variety of antimicrobial agents. nih.gov Studies have shown that penicillins are substrates for the AcrB pump, the inner membrane component of this system. asm.org Deletion of the acrB gene can lead to a significant decrease in the minimum inhibitory concentration (MIC) of certain penicillins, highlighting the pump's role in resistance. asm.org The AcrAB-TolC system recognizes and exports a broad range of penicillins, demonstrating strong kinetics for their efflux. asm.org

MexAB-OprM System in Pseudomonas aeruginosa : P. aeruginosa is known for its high level of intrinsic antibiotic resistance, largely due to the synergy between low outer membrane permeability and the activity of multiple efflux pumps. oup.com The MexAB-OprM system is constitutively expressed and is a primary contributor to this intrinsic resistance. oup.commdpi.com It actively exports a wide variety of antimicrobial compounds, including several β-lactams such as penicillins. oup.comfrontiersin.orgnih.gov The deletion of the mexAB-oprM operon has been shown to significantly compromise β-lactam resistance in this organism. oup.com

MdtABC System in Erwinia amylovora : Research on the fire blight pathogen Erwinia amylovora has identified RND-type efflux pumps involved in virulence and resistance to plant-derived antimicrobial compounds. mdpi.comnih.gov The MdtABC efflux pump from this organism, when overexpressed in a hypersensitive E. coli mutant, was found to mediate resistance to several compounds, including penicillin G. mdpi.com

The overexpression of these efflux pump genes, often due to mutations in their local regulatory genes, can lead to elevated levels of resistance. scienceopen.com This makes efflux pump activity a critical factor in the development of multidrug-resistant bacterial strains.

Table 1: Examples of Efflux Pumps Involved in Resistance to Penicillin G

| Efflux Pump System | Pump Family | Organism | Substrates Include |

| AcrAB-TolC | RND | Escherichia coli | Penicillins, various other antibiotics, dyes, detergents |

| MexAB-OprM | RND | Pseudomonas aeruginosa | Penicillins, quinolones, tetracycline, chloramphenicol, macrolides |

| MdtABC | RND | Erwinia amylovora | Penicillin G, nafcillin, flavonoids, fusidic acid, novobiocin |

Outer Membrane Permeability Barriers in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable, selective barrier that antibiotics must cross to reach their intracellular targets. mdpi.compasteur.fr This barrier is a primary reason for the intrinsic resistance of many Gram-negative species to a variety of antimicrobial agents, including Penicillin G. frontiersin.org The outer membrane is an asymmetric bilayer, with an outer leaflet composed primarily of lipopolysaccharide (LPS), which significantly restricts the passage of hydrophobic molecules. nih.gov

For hydrophilic antibiotics like Penicillin G, entry into the periplasmic space is predominantly mediated by water-filled protein channels known as porins. frontiersin.orgmdpi.com These channels allow for the passive diffusion of small, polar molecules below a certain size exclusion limit. mcmaster.ca Resistance to Penicillin G can arise from modifications that reduce the permeability of this outer membrane barrier, specifically through alterations in porin expression or function.

Two main mechanisms involving porins contribute to reduced permeability and increased resistance:

Loss or Reduced Expression of Porins : Bacteria can downregulate or completely stop the production of the primary porins through which an antibiotic enters. For β-lactam antibiotics, the major general diffusion porins in Enterobacteriaceae are OmpF and OmpC in Escherichia coli and their homologs in other species, such as OmpK35 and OmpK36 in Klebsiella pneumoniae. oup.comfrontiersin.orgnih.gov Studies have demonstrated that the deletion of the ompF gene in E. coli causes a dramatic decrease in the influx of benzylpenicillin (Penicillin G). nih.gov OmpF is considered the main route for the penetration of many β-lactams. oup.com Clinical isolates of species like Klebsiella pneumoniae and Enterobacter cloacae that exhibit β-lactam resistance often show alterations in OmpC-OmpF orthologues, leading to a complete absence of their expression. frontiersin.org

Alteration of Porin Channel Function : Mutations within the genes encoding porin proteins can lead to structural changes in the channel itself. frontiersin.org These mutations can occur in the constriction region of the porin, known as loop 3, which dips into the channel's interior. mcmaster.ca Such amino acid substitutions can result in a narrower pore diameter or alter the electrostatic potential within the channel, thereby hindering the passage of negatively charged antibiotics like Penicillin G. frontiersin.org This strategy allows the bacterium to maintain the uptake of essential nutrients while selectively restricting the influx of harmful molecules. frontiersin.org A single point mutation in the PorB porin of Neisseria meningitidis, for example, has been shown to strongly affect the binding and permeation of β-lactam antibiotics.

The reduction in outer membrane permeability often acts synergistically with other resistance mechanisms, such as the production of β-lactamase enzymes in the periplasm. By slowing the rate of antibiotic entry, the bacterium allows its enzymatic defenses more time to hydrolyze and inactivate the drug before it can reach its PBP targets.

Table 2: Porins Implicated in Penicillin G Permeability and Resistance

| Porin | Organism | Role in Permeability | Resistance Mechanism |

| OmpF | Escherichia coli | Primary channel for β-lactam influx. nih.govoup.com | Loss or reduced expression leads to significantly increased resistance. oup.com |

| OmpC | Escherichia coli | Secondary channel for β-lactam influx. oup.com | Loss or mutations can contribute to resistance, often in conjunction with OmpF loss. frontiersin.org |

| OmpK35 | Klebsiella pneumoniae | Homolog of OmpF; channel for β-lactam entry. nih.gov | Porin deficiency is a cause of β-lactam resistance. nih.gov |

| OmpK36 | Klebsiella pneumoniae | Homolog of OmpC; channel for β-lactam entry. nih.gov | Porin deficiency is a cause of β-lactam resistance. nih.gov |

| PorB | Neisseria meningitidis | Channel for β-lactam permeation. | Single point mutations can reduce antibiotic binding and permeation. |

Chemical and Environmental Degradation Pathways of Penicillin G, Potassium Salt

Hydrolytic Degradation Under Varied Environmental Conditions

Hydrolysis is a primary mechanism for the abiotic degradation of Penicillin G, potassium salt. The rate and products of this process are significantly influenced by pH, temperature, and humidity.

Under acidic conditions, the β-lactam ring of Penicillin G is readily hydrolyzed. This process is catalyzed by the presence of hydronium ions and leads to the formation of several degradation products. The primary initial product of this hydrolysis is penicilloic acid, which results from the cleavage of the amide bond within the β-lactam ring. researchgate.netresearchgate.netpku.edu.cn Penicilloic acid is unstable and can undergo further degradation and rearrangement to form other products, such as penillic acid and penilloic acid. researchgate.netpku.edu.cn Ultimately, under more rigorous acidic conditions, further degradation can yield phenylacetic acid. nih.gov

A kinetic analysis of the acidic degradation of penicillin G has confirmed penicillamine (B1679230) as a terminal degradation product. rsc.org Studies have shown that penicillin G degradation is more favorable under acidic conditions compared to alkaline or neutral conditions during hydrothermal treatment. nih.gov For instance, at 100°C and a pH of 4, penicillin G was completely degraded within 20 minutes. nih.gov

The main degradation products of Penicillin G found in surface waters have been identified as penyloic acid, penicilloic acid, and isopenylic acid. nih.gov

Table 1: Major Products of Acid-Catalyzed Hydrolysis of this compound

| Degradation Product | Chemical Formula | Description |

|---|---|---|

| Penicilloic Acid | C16H20N2O5S | Formed by the initial opening of the β-lactam ring. researchgate.netresearchgate.netpku.edu.cn |

| Penillic Acid | C16H18N2O4S | A rearrangement product of penicilloic acid. researchgate.net |

| Phenylacetic Acid | C8H8O2 | A further degradation product resulting from the breakdown of the penicillin structure. nih.gov |

| Penicillamine | C5H11NO2S | A terminal degradation product identified through kinetic analysis. rsc.org |

In alkaline environments, this compound also undergoes hydrolysis of the β-lactam ring. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its opening. Similar to acid-catalyzed hydrolysis, the initial product is penicilloic acid. The rate of alkaline hydrolysis is dependent on the concentration of hydroxide ions. Studies have indicated that penicillin is labile in alkaline conditions, and the degradation rate is faster under both acidic and alkaline conditions than under neutral conditions. nih.gov

Temperature and humidity are critical factors that significantly influence the degradation kinetics of this compound, particularly in its solid state. Increased temperature accelerates the rate of chemical reactions, including hydrolysis. Studies have demonstrated a direct correlation between increasing temperature and a higher degradation rate of Penicillin G. For example, one study found that 38% of Penicillin G in solution degrades at 20°C within 24 hours, which increases to 50% at 37°C. nih.gov Another study on the solid-state degradation of penicillin potassium found the activation energy to be 77.26 kJ/mol. nih.gov

Humidity provides the water necessary for hydrolysis to occur. In the solid state, the presence of moisture can significantly accelerate the degradation of this compound. The deterioration of penicillin is particularly rapid during prolonged storage in warm and moist conditions. acs.org A kinetic study on the degradation of penicillin potassium at different temperatures and relative humidities developed a formula to express the degradation rate as a function of these two factors. nih.govresearchgate.net

Table 2: Effect of Temperature on Penicillin G Degradation in Solution

| Temperature (°C) | Degradation (%) | Time |

|---|---|---|

| 20 | 38 | 24 hours |

| 37 | 50 | 24 hours |

| 56 | 66 | 3 hours |

Source: Neftel et al. (1983) nih.gov

Enzymatic Degradation by Microbial Enzymes (excluding β-lactamases related to resistance)

Certain microbial enzymes can catalyze the degradation of this compound. A key enzyme in this process is Penicillin G acylase (PGA), also known as penicillin amidase. researchgate.net This enzyme specifically hydrolyzes the side chain amide bond of Penicillin G, yielding 6-aminopenicillanic acid (6-APA) and phenylacetic acid. researchgate.netjohnshopkins.edu This enzymatic hydrolysis is a crucial step in the industrial production of semisynthetic penicillins. researchgate.net The reaction catalyzed by PGA is highly specific and occurs under mild conditions, making it an environmentally friendly alternative to chemical hydrolysis. researchgate.net

Another enzyme, β-lactamase, is also involved in the biodegradation of penicillin. nih.gov One study identified a β-lactamase from Ochrobactrum tritici that demonstrated biodegradation activity towards penicillin V potassium, suggesting its potential for degrading other penicillins. nih.gov

Photodegradation and Catalytic Degradation in Aqueous Media

This compound can be degraded by photolysis, particularly in the presence of photocatalysts. Studies have shown that UV radiation can induce the degradation of Penicillin G in aqueous solutions. mazums.ac.ir The efficiency of this process can be significantly enhanced by the use of photocatalysts such as zinc oxide (ZnO) and titanium dioxide (TiO2). nih.gov For instance, the UV/ZnO process has been shown to be effective in the photocatalytic degradation of Penicillin G. nih.gov The mechanism involves the generation of highly reactive hydroxyl radicals which then attack and break down the antibiotic molecule. nih.gov

The rate of photodegradation is influenced by factors such as pH, catalyst dosage, and the initial concentration of the antibiotic. nih.gov Acidic conditions have been found to be more favorable for the photocatalytic degradation of Penicillin G. mazums.ac.irnih.gov Furthermore, the introduction of oxygen can accelerate the generation of superoxide (B77818) radicals during the photocatalytic process, thereby improving the degradation of penicillin. acs.org

Kinetic Modeling and Mechanistic Insights into Degradation Processes

The degradation of this compound often follows specific kinetic models. The hydrolytic degradation, under both acidic and alkaline conditions, typically follows pseudo-first-order kinetics. nih.gov This indicates that the rate of degradation is directly proportional to the concentration of Penicillin G.

Kinetic modeling of the photocatalytic degradation of Penicillin G has also been investigated. The process has been found to fit well with a modified pseudo-first-order model. nih.govmdpi.com The rate constant is dependent on factors such as the type of catalyst used. mdpi.com

Mechanistic studies have provided insights into the degradation pathways. For acid-catalyzed hydrolysis, the mechanism involves the protonation of the β-lactam ring, making it more susceptible to nucleophilic attack by water. In enzymatic degradation by penicillin acylase, the reaction proceeds through the formation of a covalent acyl-enzyme intermediate. nih.govresearchgate.net For photodegradation, the mechanism involves the generation of reactive oxygen species that lead to the oxidative cleavage of the antibiotic molecule. acs.org

Advanced Analytical Methodologies and Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography stands as a cornerstone for the analysis of Penicillin G, potassium salt. Its versatility allows for the separation of the parent compound from its degradation products and other related substances, ensuring accurate quantification.

Method Development for Penicillin G and its Degradation Products

The development of robust HPLC methods is critical for the reliable analysis of Penicillin G and its degradation products. Anion-exchange and reversed-phase chromatography are common approaches. For instance, an anion-exchange HPLC system has been developed to separate Penicillin G potassium from five of its degradation products: DL-penicillamine, benzylpenilloic acid, benzylpenamaldic acid, benzylpenicilloic acid, and benzylpenillic acid. pku.edu.cn This method demonstrated distinct retention times for each compound, allowing for their individual quantification. pku.edu.cn

Reversed-phase HPLC methods often utilize C18 columns. ufl.edunih.gov A typical mobile phase might consist of a mixture of an aqueous buffer, such as monobasic potassium phosphate (B84403), and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net The pH of the mobile phase is a critical parameter to control the ionization state of Penicillin G and its degradation products, thereby influencing their retention and separation. For example, a buffered acetonitrile-phosphate mobile phase has been successfully used to separate Penicillin G from six of its decomposition products within 25 minutes. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, with wavelengths typically set around 220 nm or 280 nm. researchgate.netnih.gov In some methods, post-column derivatization is employed to enhance the detectability of Penicillin G. One such method involves derivatization with 1,2,4-triazole/mercuric chloride solution, followed by UV detection at 325 nm. nih.govnih.gov

The following interactive table summarizes typical HPLC parameters used for the analysis of this compound.

Application in Environmental Monitoring and Research Sample Analysis

HPLC methods are extensively applied to monitor Penicillin G residues in environmental samples and for analysis in research settings. The presence of antibiotics like Penicillin G in the environment, particularly in wastewater, is a growing concern. HPLC, often coupled with UV detection, provides the necessary sensitivity for such monitoring. For instance, HPLC-UV has been used to measure Penicillin G concentrations in municipal wastewater treatment plants, with reported concentrations in the microgram per liter (µg/L) range. oup.com

In research, HPLC is invaluable for studying the stability and degradation of Penicillin G under various conditions. For example, it has been used to analyze the reaction of Penicillin G with N-acylhomoserine lactone acylase, where the degradation product, 6-aminopenicillanic acid, was separated and identified. researchgate.net Furthermore, HPLC methods have been developed and validated for the determination of Penicillin G residues in animal tissues and milk, which is crucial for food safety. ufl.edunih.govnih.govnih.gov These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to remove matrix interferences and concentrate the analyte before HPLC analysis. ufl.edukoreascience.kr The limits of detection (LOD) and quantification (LOQ) for Penicillin G in various matrices can be in the low nanogram per gram (ng/g) or microgram per kilogram (µg/kg) range. nih.govnih.govkoreascience.kr

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides unparalleled specificity and sensitivity for the characterization and quantification of this compound.

Identification of Penicillin G and its Metabolites/Degradants

LC-MS and LC-MS/MS are powerful tools for identifying Penicillin G and its various metabolites and degradation products in complex samples. The high resolution and mass accuracy of modern mass spectrometers enable the confident identification of compounds based on their mass-to-charge ratio (m/z).

Studies have successfully identified numerous degradation products of Penicillin G in various environmental and biological matrices. For instance, in wastewater and river water, major degradation products such as penilloic acid, penicilloic acid, and isopenillic acid have been identified using LC-electrospray ionization-MS (LC-ESI-MS). nih.govcreative-proteomics.com In human serum, multiple-stage tandem mass spectrometry (MSn) has been used to identify seven minor metabolites of Penicillin G, including both phase I and phase II metabolites. nih.gov Under acidic and alkaline conditions, penillic acid, penicilloic acid, and penilloic acid have been identified as the most abundant metabolites. researchgate.netnih.gov

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide structural information that is crucial for the unambiguous identification of these compounds. Common fragment ions observed for Penicillin G in positive ion mode include m/z 160 and 176. pku.edu.cn

Quantification Using Isotope-Labeled Internal Standards (e.g., Penicillin G-d5)

For accurate quantification, especially in complex matrices where matrix effects can suppress or enhance the analyte signal, the use of isotope-labeled internal standards is the gold standard. Penicillin G-d5 and Penicillin G-d7 are commonly used deuterated internal standards for the quantification of Penicillin G by LC-MS/MS. ufl.eduoup.comfda.gov

These internal standards are chemically identical to the analyte but have a higher mass due to the presence of deuterium (B1214612) atoms. They co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as any signal variation due to matrix effects is corrected. This approach has been successfully applied to quantify Penicillin G in various matrices, including citrus fruits and distillers grains. ufl.eduoup.comfda.gov The use of isotope-labeled internal standards for metabolites, such as penillic acid-D5 and penilloic acid-D5, has also been shown to greatly enhance the accuracy and precision of their quantification. nih.gov

Electrospray Ionization (ESI) and Adduct Ion Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and thermally labile molecules like Penicillin G. creative-proteomics.com It allows the transfer of ions from solution into the gas phase with minimal fragmentation. Penicillin G can be analyzed in both positive and negative ESI modes. In positive mode, it typically forms a protonated molecule [M+H]+. nih.gov

Adduct ion formation is a common phenomenon in ESI. Penicillin G can form adducts with cations present in the mobile phase or sample matrix, such as sodium [M+Na]+. The formation of these adducts can be influenced by the composition of the mobile phase and the presence of additives. acs.org While adduct formation can sometimes complicate data interpretation, it can also be used to confirm the identity of a compound. For example, the formation of methanol adducts has been studied and can, in some cases, enhance the ESI response of penicillins. nih.govresearchgate.net

The following interactive table summarizes key mass spectrometry parameters for the analysis of this compound.

X-ray Crystallography for Structural Analysis of Penicillin G and Associated Enzymes

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of molecules. It has been instrumental in elucidating the precise architecture of Penicillin G and its interactions with key bacterial enzymes, namely Penicillin-Binding Proteins (PBPs) and Penicillin G Acylases. nih.govox.ac.ukyoutube.com

The pioneering work of Dorothy Hodgkin in the 1940s utilized X-ray crystallography to unravel the molecular structure of penicillin, a significant scientific achievement of its time. ox.ac.uknobelprize.org By analyzing the diffraction patterns of X-rays passed through crystals of penicillin salts (including potassium and rubidium salts of Penicillin G), Hodgkin and her team were able to construct a three-dimensional electron density map of the molecule. ox.ac.uknobelprize.org This revealed the positions of the individual atoms and confirmed the presence of the strained β-lactam ring, a key feature responsible for its antibacterial activity. rcsb.org The crystal structure of Penicillin G reveals a compact, non-planar molecule. researchgate.net The conformation is characterized by the fusion of the four-membered β-lactam ring with the five-membered thiazolidine (B150603) ring. rcsb.org

**Table 2: Crystallographic Data for Penicillin G Acylase from *Bacillus sp. FJAT-27231***

| Parameter | Value |

| PDB ID | 6NVX |

| Resolution | 1.36 Å |

| Total Structure Weight | 87.72 kDa |

| Atom Count | 7,097 |

| Modeled Residue Count | 730 |

| Unique Protein Chains | 2 |

This table presents selected data from the crystal structure of a Penicillin G acylase, illustrating the level of detail obtained through X-ray crystallography. rcsb.org

X-ray crystallography has provided profound insights into the mechanism of action of Penicillin G by determining the structures of its target enzymes, the Penicillin-Binding Proteins (PBPs), in complex with the antibiotic. nih.gov These studies have revealed how Penicillin G binds to the active site of PBPs, forming a stable acyl-enzyme intermediate and thereby inhibiting their function in bacterial cell wall synthesis. rcsb.orgacs.org The covalent bond forms between the carbonyl carbon of the β-lactam ring of Penicillin G and a serine residue in the active site of the PBP. rcsb.org

Similarly, the crystal structures of Penicillin G Acylases (PGAs), enzymes used in the industrial production of semi-synthetic penicillins, have been determined in complex with various ligands. rcsb.orgnih.govyork.ac.ukresearchgate.net These structures elucidate the substrate binding and catalytic mechanism of these enzymes. nih.govsemanticscholar.org For example, the structure of Escherichia coli PGA has been solved at a resolution of 1.3 Å, and studies of mutant enzymes in complex with Penicillin G have provided a detailed picture of the active site. nih.govsemanticscholar.org These structural studies have identified key amino acid residues, such as Ser B1, Arg B263, and Asn B241, that are crucial for substrate binding and catalysis. nih.govsemanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. It has been extensively used to study the degradation of Penicillin G under various conditions and to identify the resulting degradation products. oup.comrsc.orgnih.gov

The spontaneous degradation of Penicillin G in aqueous solution leads to the formation of several products, with penicilloic acid being the initial and primary degradation product. oup.com ¹H NMR spectroscopy can be used to follow the time course of this degradation process by monitoring the disappearance of signals corresponding to Penicillin G and the appearance of new signals from the degradation products. oup.com For instance, in a neutral phosphate buffer, the α-methyl peak of penicilloic acid appears at a chemical shift of δ=1.27 ppm. oup.com

Under acidic conditions, the degradation of Penicillin G is more complex, yielding a mixture of products including penamaldic acid, penillic acid, and penicilloic acid. rsc.org NMR studies, including those conducted in deuterated solvents, have been instrumental in elucidating the pathways of these degradation reactions. rsc.org The analysis of ¹H NMR spectra allows for the identification and quantification of these degradation products over time. oup.comresearchgate.net

Table 3: ¹H NMR Chemical Shifts of Penicillin G and a Primary Degradation Product

| Compound | Functional Group | Chemical Shift (ppm) |

| Penicillin G | α-methyl | Not specified |

| Penicilloic acid | α-methyl | 1.27 |

This table highlights the use of ¹H NMR to distinguish between Penicillin G and its degradation product, penicilloic acid, based on the chemical shift of the α-methyl protons. oup.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for studying the interactions of Penicillin G with its biological targets at a molecular level. These approaches complement experimental techniques by providing dynamic and energetic insights that are often difficult to obtain through experiments alone. nih.govnih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net MD simulations have been widely applied to investigate the interactions between Penicillin G and proteins such as Penicillin-Binding Proteins (PBPs) and Penicillin G Acylase (PGA). acs.orgnih.govresearchgate.netrsc.orgnih.gov

These simulations provide a detailed, time-resolved view of how Penicillin G binds to the active site of these enzymes, the conformational changes that occur upon binding, and the specific intermolecular interactions that stabilize the complex. nih.govnih.gov For example, MD simulations have been used to explore the enantioselective binding of ligands to Penicillin G Acylase, revealing that polar interactions are key determinants of both ligand affinity and enzyme enantiospecificity. nih.gov In the case of PBPs, MD simulations have helped to elucidate the role of specific amino acid residues in the acylation reaction and to understand the stability of the resulting acyl-enzyme complex. acs.orgrsc.org These computational studies are valuable for understanding the molecular basis of antibiotic action and for the rational design of new, more effective antibiotics. rsc.orgbiorxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Reaction Mechanisms

Quantum Mechanics/Molecular Mechanics (QM/MM) has emerged as a powerful computational tool for elucidating the intricate reaction mechanisms of Penicillin G at an atomic level, particularly its interactions with enzymes like β-lactamases and penicillin acylase. nih.govwordpress.com This hybrid method allows for a detailed investigation of electronic changes in the active site, such as bond formation and cleavage, by treating a small, critical region (e.g., the antibiotic and key amino acid residues) with quantum mechanics, while the larger protein environment and solvent are described using the more computationally efficient molecular mechanics. wordpress.comacs.org

One of the primary applications of QM/MM in the study of Penicillin G is in modeling its hydrolysis by various enzymes. For instance, detailed QM/MM calculations have been performed to map the complete catalytic cycle of Penicillin G hydrolysis by penicillin acylase from Escherichia coli. acs.orgresearchgate.net These studies have successfully identified the three-dimensional structures of key states along the reaction pathway, including the noncovalent enzyme-substrate complex, the covalent acyl-enzyme intermediate, tetrahedral intermediates, and the associated transition states. acs.orgresearchgate.net

A significant finding from these simulations is the crucial role of the α-amino group of the N-terminal catalytic residue, βSer1, in the catalytic machinery. acs.org This group acts as a proton relay, directly assisting its own hydroxyl group during the formation and subsequent hydrolysis of the acyl-enzyme intermediate. acs.orgresearchgate.net The energy barriers for these two major stages of the catalytic mechanism have been shown to be very close. acs.orgresearchgate.net The active site network, comprising residues such as βAla69, βAsn241, βArg263, and βGln23, is responsible for stabilizing the tetrahedral intermediates and transition states, as well as ensuring the correct orientation of the substrate and catalytic residues. acs.org

QM/MM has also been instrumental in understanding the mechanism of bacterial resistance, particularly the inactivation of Penicillin G by β-lactamase enzymes. The reaction mechanism involves two main steps: the acylation of a serine residue in the enzyme's active site by the antibiotic, followed by the hydrolysis (deacylation) of the resulting acyl-enzyme intermediate. acs.org QM/MM modeling of the acylation of the active site Ser70 in a Class A β-lactamase by benzylpenicillin has shown that the formation of a tetrahedral intermediate has the highest energy barrier of the chemical steps. acs.org The calculated energy barrier for this enzymatic reaction was found to be consistent with experimental activation energies. acs.org

Furthermore, QM/MM studies have been employed to investigate the subtle differences in reaction mechanisms that can determine whether an enzyme acts as a penicillin-binding protein (PBP), leading to bacterial cell death, or as a β-lactamase that efficiently hydrolyzes the antibiotic. nih.gov By comparing the deacylation rates in a PBP and a class C β-lactamase, research has indicated that the faster deacylation in the β-lactamase is due to a more favorable electrostatic environment around a key tyrosine residue, which functions as the general base in the reaction. nih.gov

The selection of the QM region is a critical aspect of these studies. Typically, all active site residues directly involved in the reaction, along with the substrate (Penicillin G), are included in the QM treatment. acs.org The specific computational methods employed can vary, but often involve density functional theory (DFT) for the QM part and established force fields like AMBER or CHARMM22 for the MM part. acs.orgresearchgate.net

The insights gained from QM/MM simulations provide a detailed, dynamic picture of the reaction coordinates, transition states, and energy profiles governing the enzymatic processing of Penicillin G. This knowledge is invaluable for understanding antibiotic resistance and for the rational design of new, more effective β-lactam antibiotics and enzyme inhibitors. nih.gov

Research Findings from QM/MM Studies of Penicillin G Reaction Mechanisms

| Enzyme Studied | Reaction Step Investigated | Key Residues in QM Region | Computational Method (QM/MM) | Key Findings | Calculated Energy Barrier |

|---|---|---|---|---|---|

| Class A β-Lactamase (TEM1) | Acylation with Benzylpenicillin | Ser70, Lys73, Ser130, Glu166, Asn170 and the substrate | B3LYP/6-31+G(d)//AM1-CHARMM22 | Formation of the tetrahedral intermediate is the highest barrier chemical step. Lys73 acts as a proton shuttle. acs.org | ~9 kcal/mol acs.org |

| Penicillin Acylase (E. coli) | Complete Hydrolysis of Penicillin G | βSer1, βAla69, βAsn241, βArg263, βGln23 and the substrate | PBE0/6-31G* / AMBER | The α-amino group of βSer1 is a key proton relay. Energy barriers for formation and hydrolysis of the acyl-enzyme are similar. acs.orgresearchgate.net | Not explicitly stated in search results |

| Streptomyces R61 DD-peptidase (PBP) vs. E. cloacae P99 (Class C β-lactamase) | Deacylation of Acyl-Enzyme Intermediate | Tyr159 (R61), Tyr150 (P99) and other active site residues | Ab initio QM/MM | Faster deacylation in β-lactamase is due to a more favorable electrostatic environment around the general base (Tyr150). nih.gov | Not explicitly stated in search results |

Research Applications and Methodological Considerations in Experimental Microbiology